Cas no 752181-59-2 (Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate)

Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate structure
752181-59-2 structure
Product Name:Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate
CAS No:752181-59-2
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD20696361
CID:561671
PubChem ID:45090259
Update Time:2025-11-02

Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate
    • Cyclopentanecarboxylicacid, 2-amino-, ethyl ester, (1S-trans)- (9CI)
    • AC6749
    • EN300-2521838
    • AMY14678
    • AS-31996
    • MFCD20696361
    • ETHYL(1S,2S)-2-AMINOCYCLOPENTANECARBOXYLATE
    • A865720
    • ETHYL (1S,2S)-2-AMINOCYCLOPENTANE-1-CARBOXYLATE
    • AKOS022185730
    • SCHEMBL12565032
    • Ethyl (1S pound not2S)-2-Aminocyclopentanecarboxylate
    • (1S,2S)-Ethyl 2-aminocyclopentanecarboxylate
    • 752181-59-2
    • MDL: MFCD20696361
    • Inchi: 1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
    • InChI Key: AGCJYTRMZBPEEO-BQBZGAKWSA-N
    • SMILES: O(CC)C([C@H]1CCC[C@@H]1N)=O

Computed Properties

  • Exact Mass: 157.11000
  • Monoisotopic Mass: 157.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3A^2
  • XLogP3: 1

Experimental Properties

  • PSA: 52.32000
  • LogP: 1.37720

Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate Pricemore >>

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Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:752181-59-2)Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate
Order Number:A865720
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:55
Price ($):1864.0
Email:sales@amadischem.com

Additional information on Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate

Research Brief on Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate (CAS: 752181-59-2) in Chemical Biology and Pharmaceutical Applications

Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate (CAS: 752181-59-2) is a chiral cyclopentane derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including peptidomimetics and small-molecule inhibitors. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders, infectious diseases, and cancer.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate as a building block for the synthesis of γ-aminobutyric acid (GABA) analogs. The researchers demonstrated that the chiral nature of this compound allows for the stereoselective synthesis of GABAergic ligands, which exhibit enhanced binding affinity to GABA receptors. These findings suggest potential applications in the treatment of epilepsy and anxiety disorders.

In another recent investigation, scientists utilized Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate to develop a series of cyclic peptide mimics with improved metabolic stability. The study, published in ACS Chemical Biology, reported that these peptidomimetics showed promising activity against protease-resistant bacterial strains, offering a new avenue for antibiotic development. The compound's rigid cyclopentane backbone was found to confer conformational stability, a critical factor in enhancing drug-target interactions.

Furthermore, a 2024 preprint on bioRxiv described the application of Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate in the design of covalent inhibitors for SARS-CoV-2 main protease. The researchers employed a structure-based drug design approach, leveraging the compound's amine functionality to create irreversible inhibitors with nanomolar potency. This work underscores the versatility of 752181-59-2 in addressing emerging viral threats.

From a synthetic chemistry perspective, advancements in the asymmetric synthesis of Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate have been reported in Organic Letters (2023). The new catalytic methods achieve higher enantiomeric excess (ee > 99%) and improved yields, addressing previous challenges in large-scale production. These developments are particularly relevant for pharmaceutical manufacturers requiring kilogram quantities for preclinical studies.

In conclusion, Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate (752181-59-2) continues to demonstrate significant value in medicinal chemistry and drug discovery. Its applications span from CNS drug development to antimicrobial agents and antiviral therapeutics. The recent progress in synthetic methodologies and biological applications positions this compound as a valuable scaffold for future pharmaceutical innovation. Researchers are encouraged to explore its potential in targeted drug delivery systems and combination therapies, areas that remain underexplored in current literature.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:752181-59-2)Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate
A865720
Purity:99%
Quantity:5g
Price ($):1864.0
Email